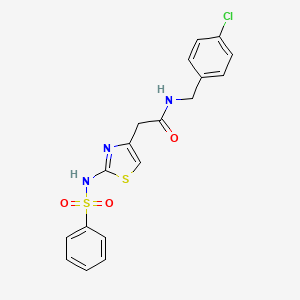

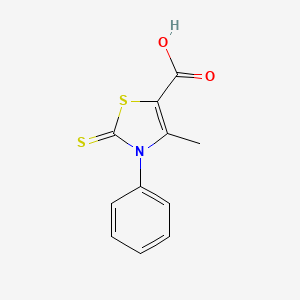

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to the compound , typically involves heterocyclization reactions. For instance, pyrazole derivatives have been synthesized by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates, showcasing a methodology that could be adapted for the synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography and spectroscopic methods. These compounds often exhibit specific conformations and intermolecular interactions, such as hydrogen bonding, that can be crucial for their chemical behavior and reactivity. The detailed molecular geometry and electronic structure of these compounds have been explored through methods like ab-initio calculations, highlighting the importance of understanding the molecular structure for predicting the properties and reactivity of the compound (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives involves interactions such as C—H•••O and N—H•••O hydrogen bond formations, which contribute to their stability and potential biological activities. The synthesis process often yields compounds with significant thermal stability, and the reactions can include modifications to the pyrazole core to introduce different substituents, impacting the compound's properties and potential applications (Kumara et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, can be significantly influenced by their molecular structure. The compound mentioned has been found to be thermally stable up to 190°C. Such properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its derivatives have been synthesized and characterized in various studies. The process involves heterocyclization, cyclocondensation, and reactions with hydrazine hydrate, showcasing the compound's versatility in forming a range of chemical structures. These synthetic pathways are crucial for exploring the compound's potential applications in medicinal chemistry and drug development. The structural characteristics of these compounds have been established using comprehensive analytical techniques, including elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, ensuring a deep understanding of their chemical nature (Hassan et al., 2014).

Cytotoxic Activity

The cytotoxic activity of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives against various cancer cell lines has been a significant area of research. Studies have shown that certain derivatives exhibit potent in vitro cytotoxic properties, particularly against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential therapeutic applications in cancer treatment, although further research is needed to fully understand their mechanisms of action and therapeutic efficacy (Hassan et al., 2014).

Antibacterial Evaluation

Research has also focused on the antibacterial potential of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives. Some compounds in this class have shown promising activity against pathogenic strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating their potential as novel antibacterial agents. The identification of specific derivatives with high activity against gram-positive bacteria highlights the importance of structural modifications in enhancing antimicrobial efficacy (Pitucha et al., 2011).

Structural and Molecular Studies

Further investigations into the molecular and structural aspects of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives have provided insights into their chemical behavior and interaction patterns. X-ray diffraction studies, NMR solution studies, and molecular docking have been employed to understand the preferred tautomeric structures, molecular conformations, and potential binding interactions with biological targets. Such studies are foundational for rational drug design and the development of more effective therapeutic agents (Quiroga et al., 1999).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-20-10-14(16(19-20)23-2)15(21)18-11-17(22,13-8-9-13)12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNXWSYUOPLBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)